Trehalamine Trehalamine Trehalamine is a natural product found in Micromonospora with data available.
Brand Name: Vulcanchem
CAS No.: 144811-33-6
VCID: VC21092135
InChI: InChI=1S/C7H12N2O5/c8-6-9-4-3(14-6)2(11)5(12)7(4,13)1-10/h2-5,10-13H,1H2,(H2,8,9)/t2-,3-,4-,5+,7+/m1/s1
SMILES: C(C1(C2C(C(C1O)O)OC(=N2)N)O)O
Molecular Formula: C7H12N2O5
Molecular Weight: 204.18 g/mol

Trehalamine

CAS No.: 144811-33-6

Cat. No.: VC21092135

Molecular Formula: C7H12N2O5

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Trehalamine - 144811-33-6

Specification

Description Trehalamine is a natural product found in Micromonospora with data available.
CAS No. 144811-33-6
Molecular Formula C7H12N2O5
Molecular Weight 204.18 g/mol
IUPAC Name (3aR,4R,5S,6S,6aS)-2-amino-4-(hydroxymethyl)-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]oxazole-4,5,6-triol
Standard InChI InChI=1S/C7H12N2O5/c8-6-9-4-3(14-6)2(11)5(12)7(4,13)1-10/h2-5,10-13H,1H2,(H2,8,9)/t2-,3-,4-,5+,7+/m1/s1
Standard InChI Key BZVATLSLUPKXJY-PUKYJHRVSA-N
Isomeric SMILES C([C@@]1([C@H]2[C@@H]([C@H]([C@@H]1O)O)OC(=N2)N)O)O
SMILES C(C1(C2C(C(C1O)O)OC(=N2)N)O)O
Canonical SMILES C(C1(C2C(C(C1O)O)OC(=N2)N)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator